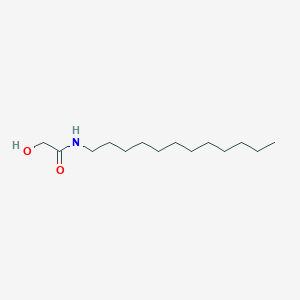

N-dodecylglycolamide

Beschreibung

N-Dodecylglycolamide (C14H29NO2) is a surfactant characterized by a dodecyl (C12) hydrophobic chain and a hydrophilic glycolamide head group (CH2(OH)CONH-). This amphiphilic structure enables applications in emulsification, detergency, and biochemical research, where its balance of solubility and interfacial activity is critical.

Eigenschaften

CAS-Nummer |

34887-33-7 |

|---|---|

Molekularformel |

C14H29NO2 |

Molekulargewicht |

243.39 g/mol |

IUPAC-Name |

N-dodecyl-2-hydroxyacetamide |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-14(17)13-16/h16H,2-13H2,1H3,(H,15,17) |

InChI-Schlüssel |

HDNGSRCQLVLSHR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCNC(=O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecylglycolamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: Dodecylamine and glyoxylic acid.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Procedure: Dodecylamine is added to a solution of glyoxylic acid in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-dodecylglycolamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-dodecylglycolamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-dodecyl-2-oxoacetamide.

Reduction: Formation of N-dodecyl-2-aminoethanol.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-dodecylglycolamide has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Wirkmechanismus

The mechanism of action of N-dodecylglycolamide is primarily related to its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The hydroxyacetamide moiety can form hydrogen bonds with various molecular targets, while the dodecyl group provides hydrophobic interactions. These interactions can disrupt lipid bilayers, solubilize proteins, and enhance the permeability of membranes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Overview of N-Dodecylglycolamide and Analogous Compounds

Structural and Functional Differences

- Head Group Reactivity :

- N-Dodecylglycolamide’s glycolamide group contains a hydroxyl moiety, enhancing hydrophilicity and hydrogen-bonding capacity compared to N-dodecylacetamide’s simpler acetamide group. This may improve solubility in polar solvents .

- N-Dodecylmaleimide’s maleimide group enables thiol-specific conjugation, making it valuable in bioconjugation chemistry, a feature absent in glycolamide derivatives .

- Dodecyldimethylamine N-oxide’s amine oxide group provides zwitterionic behavior, offering pH-dependent solubility and mildness in cosmetic formulations .

Key Research Findings and Limitations

- Contradictions in Data : While N-Dodecylmaleimide’s hazards are well-documented , N-Dodecylacetamide’s safety data remain incomplete, complicating direct comparisons .

- Performance Trade-offs : Glycolamide derivatives balance solubility and biocompatibility but lack the reactive sites of maleimides for targeted bioconjugation .

- Gaps in Literature: No direct studies on N-dodecylglycolamide were identified in the provided evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.